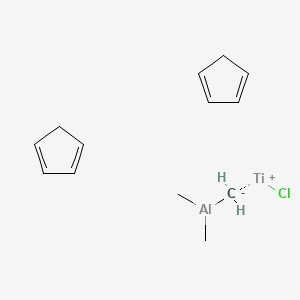![molecular formula C9F18O B6313921 Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97% CAS No. 1274892-00-0](/img/structure/B6313921.png)
Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-(1,1,2-trimethyl)propyl)propen-2-yl ether, often referred to as PF-97, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a low boiling point and a faint odor. PF-97 is composed of two fluorinated hydrocarbons, propylene and ethylene, and is used in a variety of laboratory experiments and research applications. It is highly stable, non-toxic, and non-flammable, making it an ideal choice for use in many scientific research applications.
Wissenschaftliche Forschungsanwendungen
PF-97 has a wide range of applications in the scientific research field. It is often used as a solvent for the synthesis of organic compounds, as a diluent for the synthesis of polymers, and as a medium for the study of chemical reactions. It is also used in the study of biochemistry and physiology, as a medium for cell culture, and for the study of the structure and function of proteins.
Wirkmechanismus
PF-97 is a fluorinated hydrocarbon that acts as a solvent in scientific research applications. It is highly soluble in water and other solvents, and its low boiling point allows it to easily evaporate, making it an ideal choice for use in laboratory experiments. It has a low vapor pressure, making it suitable for use in closed systems. It is also highly stable, non-toxic, and non-flammable.
Biochemical and Physiological Effects
PF-97 is a highly stable compound with a low boiling point, making it an ideal choice for use in laboratory experiments. It has been shown to be non-toxic and non-flammable, and has been used in the study of biochemistry and physiology. It has been used in cell culture studies to study the structure and function of proteins, as well as in the study of chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
PF-97 has several advantages when used in laboratory experiments. It has a low boiling point, making it an ideal choice for use in closed systems. It is highly stable, non-toxic, and non-flammable. It is also highly soluble in water and other solvents, making it suitable for use in a variety of laboratory experiments. However, it has some limitations, such as its low vapor pressure, which can make it difficult to use in open systems.
Zukünftige Richtungen
PF-97 has a wide range of potential applications in the scientific research field. It could be used in the study of biochemistry and physiology, as a medium for cell culture, and for the study of the structure and function of proteins. It could also be used in the synthesis of organic compounds, as a diluent for the synthesis of polymers, and as a medium for the study of chemical reactions. It could also be used in the development of new drugs and treatments, and in the development of new materials. Additionally, PF-97 could be used in the development of new nanomaterials and nanotechnology.
Synthesemethoden
PF-97 is synthesized by the reaction of ethylene and propylene with fluorinated hydrocarbons. The reaction is carried out in a sealed vessel under an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at temperatures between 100-200°C and pressures between 2-4 bar. The reaction is highly exothermic and can be monitored by a temperature controller. The reaction is typically completed in less than two hours.
Eigenschaften
IUPAC Name |
1,1,1,2,4,4,4-heptafluoro-3-(1,1,2,3,3-pentafluoroprop-2-enoxy)-2,3-bis(trifluoromethyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18O/c10-1(2(11)12)3(13,14)28-5(8(22,23)24,9(25,26)27)4(15,6(16,17)18)7(19,20)21 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURSCKIAOYELNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


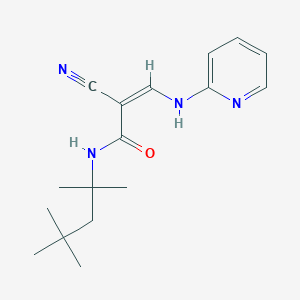




![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)
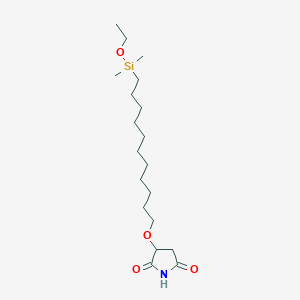
![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)
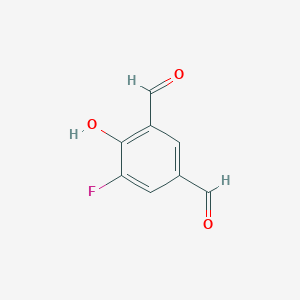

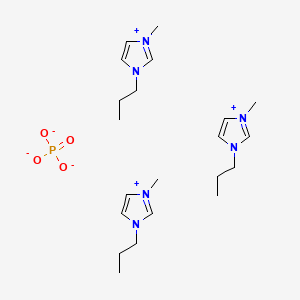
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
